molecular formula C9H9NO4 B1585340 2'-Hydroxy-5'-methyl-3'-nitroacetophenone CAS No. 66108-30-3

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Cat. No. B1585340
CAS RN: 66108-30-3
M. Wt: 195.17 g/mol
InChI Key: XSHQMMIEZHWNAK-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

A solution of 2-hydroxy-5-methyl-3-nitroacetophenone [4.0 g; Joshi et al., J. Amer. Chem. Soc., (1954), 76, 4993] in ethanol (150 ml) was hydrogenated at 25° C. and 3.5 kg/cm2 for 44 minutes using a catalyst of platinum on charcoal. The solution was filtered and the filtrate was evaporated at 30° C. under diminished pressure to give a dark red oil, which set to a semi-solid on standing overnight. This material was purified by chromatography on a column of silica gel using diethyl ether as eluant. The fastest running band (yellow) was collected to give 3-amino-2-hydroxy-5-methylacetophenone (2.3 g), m.p. 56°-58° C., in the form of a bright yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])=[O:9])[C:5]([OH:11])=[C:4]([N+:12]([O-])=O)[CH:3]=1>C(O)C.[Pt]>[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])=[O:9])[C:5]([OH:11])=[C:4]([NH2:12])[CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=CC(=C(C(=C1)C(=O)C)O)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 25° C.
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at 30° C. under diminished pressure
CUSTOM
Type
CUSTOM
Details
to give a dark red oil, which
WAIT
Type
WAIT
Details
on standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
This material was purified by chromatography on a column of silica gel
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
44 min
Name
Type
product
Smiles
CC1=CC(=C(C(=C1)C(=O)C)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.